molecular formula C12H16O3 B092077 4-Pentyloxybenzoic acid CAS No. 15872-41-0

4-Pentyloxybenzoic acid

Cat. No.: B092077
CAS No.: 15872-41-0
M. Wt: 208.25 g/mol
InChI Key: OZPPUPJQRJYTNY-UHFFFAOYSA-N
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Description

4-Pentyloxybenzoic acid is a member of the p-alkoxybenzoic acid family that serves as a valuable building block in materials science and an effective extractant in hydrometallurgical research. Its primary research value lies in the separation and purification of rare earth elements (REEs). As a carboxylic acid extractant, it facilitates the challenging separation of aluminum ions (Al³⁺) from rare earth ions (RE³⁺) in chloride media, a common industrial challenge in processing ion-adsorbed rare earth ores . The compound operates through a cation exchange mechanism, where its efficacy is influenced by the length of its alkoxy carbon chain . In this application, this compound, along with homologues like 4-octyloxybenzoic acid, can be saponified to enhance its extraction capacity and selectivity for aluminum over rare earth cations, providing researchers with a method to produce high-purity rare earth materials essential for advanced technologies in optics, catalysis, and electronics . Furthermore, p-alkoxybenzoic acids like this one are historically significant and continue to be studied for their liquid crystalline properties, exhibiting phases such as the nemactic phase, which makes them subjects of interest in the design of organic electronic and photonic materials .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pentoxybenzoic acid
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InChI

InChI=1S/C12H16O3/c1-2-3-4-9-15-11-7-5-10(6-8-11)12(13)14/h5-8H,2-4,9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OZPPUPJQRJYTNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
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DSSTOX Substance ID

DTXSID7065962
Record name Benzoic acid, 4-(pentyloxy)-
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Molecular Weight

208.25 g/mol
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CAS No.

15872-41-0
Record name 4-(Pentyloxy)benzoic acid
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Record name Benzoic acid, 4-(pentyloxy)-
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Record name 4-Pentyloxybenzoic acid
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Record name Benzoic acid, 4-(pentyloxy)-
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Record name Benzoic acid, 4-(pentyloxy)-
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Advanced Synthetic Methodologies and Chemical Derivatization

Optimized Synthetic Pathways for 4-Pentyloxybenzoic Acid

The most common and efficient method for synthesizing this compound is through the alkylation of a readily available precursor, 4-hydroxybenzoic acid. This process is a classic example of the Williamson ether synthesis. wikipedia.org

The synthesis of this compound is typically achieved by reacting 4-hydroxybenzoic acid with an appropriate pentyl halide, such as 1-bromopentane (B41390). The reaction is conducted in the presence of a base, which deprotonates the phenolic hydroxyl group of 4-hydroxybenzoic acid, forming a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of the alkyl halide in an SN2 reaction, displacing the halide and forming the ether linkage. wikipedia.orgtandfonline.com

A common procedure involves dissolving 4-hydroxybenzoic acid and a base like potassium hydroxide (B78521) (KOH) in a suitable solvent, such as dry ethanol (B145695). tandfonline.com 1-bromopentane is then added dropwise, and the mixture is refluxed for several hours to ensure the reaction goes to completion. tandfonline.com After cooling, the resulting potassium salt of the product is filtered and then acidified with a dilute strong acid, like hydrochloric acid (HCl), to a pH of approximately 2. This protonates the carboxylate group, precipitating the final this compound product, which can then be purified by filtration and washing. tandfonline.com

In some strategies, the carboxylic acid group of the starting material, 4-hydroxybenzoic acid, may first be protected via esterification (e.g., forming methyl 4-hydroxybenzoate). This prevents potential side reactions. Following the alkylation of the hydroxyl group, the ester is hydrolyzed back to the carboxylic acid to yield the final product.

Table 1: Optimized Synthesis of this compound via Alkylation

Starting MaterialReagentsSolventReaction ConditionsProduct
4-Hydroxybenzoic Acid1-Bromopentane, Potassium Hydroxide (KOH)Dry EthanolReflux for ~14 hours, followed by acidification with HClThis compound

Design and Synthesis of Mesogenic Derivatives

This compound serves as a fundamental building block in the synthesis of thermotropic liquid crystals due to its rigid core and flexible alkoxy chain. Derivatization of its carboxylic acid group is a key strategy to create more complex mesogenic structures, including Schiff bases, esters, and halogenated compounds.

The synthesis of Schiff base ligands containing the 4-pentyloxybenzoate unit is a multi-step process designed to create molecules with enhanced liquid crystalline properties. A typical route involves first preparing a benzoate (B1203000) ester intermediate that contains a reactive aldehyde group. tandfonline.com

For instance, this compound can be reacted with 2,4-dihydroxybenzaldehyde (B120756) via an esterification reaction. tandfonline.com This is often facilitated by a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) in a dry solvent like chloroform. The reaction selectively forms an ester linkage with one of the hydroxyl groups of the benzaldehyde, yielding 4-pentyloxy(4'-formyl-3'-hydroxy)-benzoate. tandfonline.com

This aldehyde-containing intermediate is then reacted with a diamine, for example, 1,3-diaminopropane, in an absolute ethanol solution. tandfonline.com The reaction, often catalyzed by a few drops of acetic acid, is refluxed for several hours. This condensation reaction forms imine (C=N) bonds, resulting in the final Schiff base ligand, N,N′-di-(4′-pentyloxy benzoate-salicylidene)-1′,3′-diamino propane. tandfonline.com Such ligands and their metal complexes have been shown to exhibit smectic A liquid crystal phases. tandfonline.com

Table 2: Synthesis of a Schiff Base Ligand from this compound

StepReactantsKey Reagents/CatalystsIntermediate/Product
1 (Esterification)This compound, 2,4-DihydroxybenzaldehydeDCC, DMAP4-pentyloxy(4'-formyl-3'-hydroxy)-benzoate
2 (Schiff Base Condensation)4-pentyloxy(4'-formyl-3'-hydroxy)-benzoate, 1,3-DiaminopropaneAcetic AcidN,N′-di-(4′-pentyloxy benzoate-salicylidene)-1′,3′-diamino propane

A straightforward example is the synthesis of 4-(pentyloxy)benzoic acid, 4-pentylphenyl ester, which is formed through the esterification of this compound with 4-pentylphenol. ontosight.ai More complex esters are synthesized to create specific liquid crystal properties. For example, this compound can be reacted with a phenol-containing intermediate, such as 4-((2′,4′-diflourophenylimino)methyl)phenol, to produce functionalized ester analogues. nih.gov

The synthesis of these esters typically employs modern coupling agents that facilitate the formation of the ester bond under mild conditions. A common reagent combination is N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) used in conjunction with 4-dimethylaminopyridine (DMAP). nih.gov The reaction is usually carried out in a dry aprotic solvent like dichloromethane (B109758) (DCM) at room temperature over an extended period to ensure high conversion. nih.gov The resulting products are then purified, often by recrystallization from a solvent like ethanol. nih.gov

Table 3: Examples of Functionalized Ester Analogues of this compound

Alcohol/Phenol (B47542) ReactantCoupling AgentsResulting Ester Analogue
4-PentylphenolNot specified, standard esterificationBenzoic acid, 4-(pentyloxy)-, 4-pentylphenyl ester
4-((2′,4′-diflourophenylimino)methyl)phenolEDC, DMAP4-((2′,4′-diflourophenylimino)methyl)phenyl-4″-pentyloxybenzoate
2,3-Dicyano-4-pentyloxyphenol (Hypothetical based on product)Not specified, standard esterification4-pentyloxy-benzoic acid 2,3-dicyano-4-pentyloxy-phenyl ester uni.lu

The introduction of halogen atoms, particularly fluorine, into mesogenic molecules is a well-established strategy to modify their physical properties. Halogenation can alter the dipole moment, polarizability, and steric interactions of a molecule, which in turn influences its melting point and liquid crystalline phase behavior. nih.gov

A synthetic route to halogenated derivatives involves the esterification of this compound with a halogen-containing phenol. In one study, a difluoro-substituted Schiff base ester was synthesized. nih.gov The process began with the separate synthesis of a fluorinated intermediate, 4-((2′,4′-difluorophenylimino)methyl)phenol, by refluxing 2,4-difluoroaniline (B146603) with p-hydroxybenzaldehyde in ethanol. nih.gov

Subsequently, this fluorinated phenol was reacted with this compound. nih.gov The esterification was achieved using EDC as the coupling agent and DMAP as a catalyst in dry dichloromethane. The reaction mixture was stirred at room temperature for 72 hours. The resulting product, 4-((2′,4′-diflourophenylimino)methyl)phenyl-4″-pentyloxybenzoate, was purified and analyzed. It was found that the presence of the fluorine atoms significantly influenced the mesomorphic properties, leading to a broad nematic phase over a wide temperature range. nih.gov

Table 4: Synthesis of a Halogenated Derivative

Reactant 1Reactant 2Key ReagentsSolventProduct
This compound4-((2′,4′-difluorophenylimino)methyl)phenolEDC, DMAPDichloromethane (DCM)4-((2′,4′-diflourophenylimino)methyl)phenyl-4″-pentyloxybenzoate

Supramolecular Assembly and Intermolecular Interactions

Dimerization Mechanisms via Carboxylic Acid Hydrogen Bonding

A primary characteristic of 4-Pentyloxybenzoic acid, like other carboxylic acids, is its propensity to form dimers. nih.govlibretexts.orgchemistryguru.com.sgyoutube.com This dimerization occurs through the formation of two strong hydrogen bonds between the carboxyl groups of two separate molecules. nih.govlibretexts.orgchemistryguru.com.sgyoutube.com In the solid state and even in the gaseous phase, these molecules pair up, creating a cyclic structure where the hydrogen of one carboxyl group bonds with the carbonyl oxygen of the other, and vice versa. nih.govresearchgate.netfinechem-mirea.ru This interaction effectively doubles the size of the molecule, which has a significant impact on its physical properties, such as its boiling point. libretexts.orgyoutube.com The stability of these dimers is considerable, with significant interaction energy, which is why they can be observed even in the gas phase. nih.gov

The formation of these hydrogen-bonded dimers is a fundamental aspect of the supramolecular chemistry of this compound. researchgate.netfinechem-mirea.ru The crystal structure of this compound reveals the presence of these dimers, formed by two independent molecules linked by a pair of hydrogen bonds. researchgate.netfinechem-mirea.ru

Investigation of Intermolecular Hydrogen Bonding Networks within Liquid Crystalline Phases

Beyond simple dimerization, this compound exhibits complex intermolecular hydrogen bonding, which is crucial for the formation of its liquid crystalline phases. tandfonline.comijert.org Liquid crystals represent a state of matter with properties between those of a conventional liquid and a solid crystal. For this compound, the hydrogen bonding networks are a primary driving force for the emergence of these mesophases. tandfonline.comijert.org

The interaction between the carboxyl groups is a key factor in the self-assembly process that leads to the organized yet fluid structures of liquid crystals. ijert.org The presence of these hydrogen bonds contributes to the formation of various mesophases, such as nematic and smectic phases. tandfonline.com Spectroscopic studies, such as FTIR, are instrumental in confirming the existence and nature of these intermolecular hydrogen bonds within the liquid crystalline states. tandfonline.comijert.org The stability and type of mesophase are influenced by the strength and geometry of these hydrogen-bonding networks. tandfonline.com

Formation and Stability of Supramolecular Complexes with Co-formers

This compound can also form stable supramolecular complexes with other molecules, known as co-formers. nih.goviucr.org These complexes are held together by specific intermolecular interactions, primarily hydrogen bonds.

A significant area of research involves the co-crystallization of this compound with nitrogen-containing heterocyclic compounds, such as pyridine (B92270) derivatives. nih.goviucr.orgnih.gov In these co-crystals, the carboxylic acid group of this compound forms a strong O-H···N hydrogen bond with the nitrogen atom of the heterocycle. nih.goviucr.orgnih.gov

For instance, co-crystals have been formed between this compound and (E)-1,2-bis(pyridin-4-yl)ethene. nih.goviucr.orgnih.gov In these structures, two molecules of this compound typically bond to one molecule of the nitrogen-containing base, forming a linear 2:1 hydrogen-bonded unit. nih.goviucr.orgnih.gov These supramolecular units then self-assemble into larger crystalline structures, often exhibiting liquid crystal behavior. nih.goviucr.org The stability of these co-crystals is attributed to the robust hydrogen bonding between the acid and the base. nih.goviucr.org

Hydrogen-Bonded Co-crystal Data for this compound with (E)-1,2-bis(pyridin-4-yl)ethene
ParameterValueReference
Stoichiometry (Acid:Base)2:1 nih.goviucr.org
Primary InteractionO-H···N Hydrogen Bond nih.goviucr.orgnih.gov
Resulting StructureLinear 2:1 Unit nih.goviucr.orgnih.gov

Liquid Crystalline Phases and Mesomorphic Transformations

Nematic Phase Characteristics of 4-Pentyloxybenzoic Acid

This compound is a well-documented mesogenic compound that prominently displays a classic nematic (N) liquid crystal phase. tandfonline.comresearchgate.netresearchgate.netscispace.comtandfonline.com The formation of this phase is fundamentally linked to the molecule's ability to form dimers through hydrogen bonding between the carboxylic acid groups of two molecules. researchgate.netresearchgate.net This dimerization results in an elongated, rod-like supramolecular structure that is conducive to the orientational order characteristic of the nematic state.

Under polarized light microscopy, the nematic phase of this compound is identifiable by its characteristic fluid Schlieren texture, which features defect points with two and four brushes. mdpi.com

Research has provided evidence for the existence of more than one nematic subphase in this compound. researchgate.netresearchgate.net A significant finding in this area comes from dielcometry studies, which have shown that the dielectric anisotropy of the material changes its sign from positive to negative upon the transition from a high-temperature nematic subphase to a low-temperature one. researchgate.netresearchgate.net This change indicates a shift in the average orientation of the molecular dipoles relative to the applied electric field between the two subphases.

The formation of these distinct nematic subphases may be linked to the compound's polymorphism in the crystalline state. This compound is known to exist in at least two crystalline modifications: triclinic and monoclinic. researchgate.net It is theorized that the different packing arrangements in these solid forms could precondition the molecules to enter different, subtly distinct nematic states upon melting. researchgate.net

The nematic phase of this compound behaves as a Newtonian fluid, a characteristic that distinguishes it from more ordered liquid crystal phases. tandfonline.comresearchgate.net Its viscosity in the nematic state is notably lower than in its isotropic liquid phase, which occurs at higher temperatures. tandfonline.comresearchgate.net

Rheological studies, employing techniques such as steady flow and small amplitude oscillatory shear, have been crucial in characterizing these properties. tandfonline.com The values of viscosity and flow activation energy serve as reliable indicators of the mesophase state. tandfonline.comresearchgate.net For the 4-alkyloxybenzoic acid series, this compound presents a classic nematic phase, whereas its longer-chain homologues exhibit a cybotactic nematic phase, which is characterized by a higher flow activation energy and possesses properties intermediate between a classic nematic and a smectic C phase. tandfonline.comresearchgate.netresearchgate.netscispace.comtandfonline.com

PropertyDescription
Fluid Behavior Newtonian
Viscosity Lower than the isotropic phase
Phase Type Classic Nematic

Smectic Phase Behavior in this compound Homologues and Derivatives

While this compound itself is purely nematic, its longer-chain homologues in the 4-alkyloxybenzoic acid series exhibit smectic phases. A clear trend is observed where increasing the length of the alkyl chain promotes the formation of more ordered smectic mesophases. researchgate.net Homologues with alkyl chains containing four to six carbon atoms (like pentyloxy) are typically nematic, whereas those with seven to twelve carbons are smectic-nematic. researchgate.net

Specifically, compounds such as 4-n-octyloxybenzoic acid, 4-n-nonyloxybenzoic acid, 4-n-decyloxybenzoic acid, and 4-n-dodecyloxybenzoic acid all display a smectic C (SmC) phase. tandfonline.comresearchgate.net In this phase, the molecules are arranged in layers, with the molecular long axis tilted with respect to the layer normal. The formation of these layered structures is largely attributed to the increased van der Waals forces and the tendency of the longer alkyl chains to intertwine. nih.gov

Furthermore, chemical modification of this compound, for instance, through esterification with molecules like difluoro-substituted Schiff bases, can also induce smectic behavior. In such derivatives, longer alkoxy chains favor the formation of the smectic A phase, where the molecules are also in layers but are oriented perpendicular to the layer planes. nih.gov

Homologue/DerivativeAlkyl/Alkoxy Chain LengthObserved Mesophase(s)
4-Butoxybenzoic acid4Nematic
This compound 5 Nematic
4-Hexyloxybenzoic acid6Nematic
4-Heptyloxybenzoic acid7Nematic, Smectic C
4-Octyloxybenzoic acid8Nematic, Smectic C
4-Nonyloxybenzoic acid9Nematic, Smectic C
4-Decyloxybenzoic acid10Nematic, Smectic C
4-Dodecyloxybenzoic acid12Nematic, Smectic C
Ester with difluoro Schiff baseVaries (longer chains)Smectic A

Induced Mesomorphism in Binary and Multi-Component Systems

The mesomorphic properties of this compound can be significantly altered by mixing it with other chemical compounds. These binary or multi-component systems can exhibit induced mesophases—phases that are not present in any of the individual components—or stabilized versions of existing phases. dtic.milacs.orgresearchgate.net

A notable example is the binary mixture of this compound and N-(4-n-butyloxybenzylidene)-4᾽-methylaniline. In this system, the dielectric constant anisotropy reaches its highest value when the components are mixed in an equimolar ratio. researchgate.net This suggests strong intermolecular interactions that lead to a highly ordered supramolecular structure.

Hydrogen bonding is a key driver of induced mesomorphism in mixtures containing this compound. For instance, when mixed with p-(p'-ethoxy benzylidene)-cyano aniline, an induced smectic-G phase is formed, which is a highly ordered, tilted smectic phase. ijaem.net The formation of heterodimers, through hydrogen bonds between the carboxylic acid of this compound and a suitable functional group on the other molecule, can lead to new molecular arrangements that favor different mesophases. ijaem.netmdpi.com

Studies on phase equilibria have also been conducted on mixtures of this compound with non-mesogenic compounds, such as long-chain n-alkanes (e.g., hexadecane, octadecane), to model the thermodynamic behavior of liquid crystal-solvent systems. finechem-mirea.rufinechem-mirea.ru

Structure-Mesophase Relationship in 4-Alkyloxybenzoic Acids

The relationship between molecular structure and the resulting mesophase in the 4-alkyloxybenzoic acid series is a classic example of structure-property relationships in liquid crystals. The most critical structural feature is the length of the n-alkyl chain. researchgate.netnih.gov

Short Chains (n < 7): Shorter alkyl chains, as in this compound, provide enough molecular anisotropy for a nematic phase but lack the strong lateral interactions required for stable layer formation. This results in purely nematic behavior. researchgate.netmdpi.com

Long Chains (n ≥ 7): As the alkyl chain lengthens, the van der Waals interactions between adjacent molecules increase. This promotes the micro-segregation of the flexible alkyl tails and the rigid aromatic cores, leading to the formation of layered smectic phases (primarily smectic C). researchgate.netnih.gov

Advanced Spectroscopic Characterization in Academic Research

Fourier Transform Infrared (FTIR) Spectroscopy for Hydrogen Bonding Dynamics

FTIR spectroscopy is a powerful tool for investigating the intermolecular forces that drive the liquid crystalline behavior of 4-pentyloxybenzoic acid. The most significant of these forces is the hydrogen bonding between the carboxylic acid groups of two separate molecules. This interaction is strong enough to lead to the formation of centrosymmetric dimers, which are the fundamental building blocks of the material's crystalline and mesomorphic structures.

The formation of these hydrogen-bonded dimers is clearly evidenced in the FTIR spectrum by characteristic shifts in the vibrational frequencies of the hydroxyl (O-H) and carbonyl (C=O) groups. In a non-hydrogen-bonded (monomeric) state, the O-H stretching vibration would appear as a relatively sharp band. However, in the solid state and mesophases of this compound, this peak transforms into a very broad and intense absorption band spanning a wide range, typically from 2500 cm⁻¹ to 3300 cm⁻¹. This broadening is a classic indicator of strong hydrogen bonding.

Similarly, the carbonyl C=O stretching frequency is sensitive to this dimerization. For aromatic carboxylic acids, the C=O stretch in a hydrogen-bonded dimer typically appears in the 1680-1710 cm⁻¹ region. Research on this compound has identified a strong C=O stretching band at 1687 cm⁻¹, confirming the presence of the dimerized carboxylic acid groups. Other notable vibrations include the C-O stretching and the out-of-plane O-H wag, which further support the analysis of the dimer structure.

Detailed assignments for the key vibrational frequencies observed for this compound are provided in the table below.

Vibrational ModeWavenumber (cm⁻¹)Description
Aromatic C-H Stretch3070Stretching vibration of the C-H bonds on the benzene (B151609) ring.
Asymmetric C-H Stretch (CH₃)2953Asymmetric stretching of C-H bonds in the terminal methyl group.
Asymmetric C-H Stretch (CH₂)2933Asymmetric stretching of C-H bonds in the methylene (B1212753) groups of the pentyloxy chain.
Symmetric C-H Stretch (CH₃)2872Symmetric stretching of C-H bonds in the terminal methyl group.
Symmetric C-H Stretch (CH₂)2862Symmetric stretching of C-H bonds in the methylene groups of the pentyloxy chain.
Carbonyl C=O Stretch (H-bonded dimer)1687Stretching vibration of the carbonyl group involved in a hydrogen-bonded dimer.
Aromatic C=C Stretch1599, 1577, 1508In-plane stretching vibrations of the carbon-carbon bonds within the benzene ring.
C-H Bend1467Bending (deformation) vibration of C-H bonds.
Ether C-O Stretch1252Stretching vibration of the C-O ether linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules like this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous confirmation of the molecular structure and insights into its conformation.

In the ¹H NMR spectrum, the protons of the aromatic ring appear as two distinct doublets, characteristic of a 1,4-disubstituted (para) benzene ring. The protons ortho to the electron-withdrawing carboxylic acid group are deshielded and resonate at a higher chemical shift compared to the protons ortho to the electron-donating pentyloxy group. The protons of the pentyloxy chain are resolved according to their distance from the electronegative oxygen atom. The methylene group directly attached to the ether oxygen (-OCH₂-) is the most deshielded of the aliphatic protons, while the terminal methyl group (-CH₃) is the most shielded, appearing furthest upfield.

The specific chemical shift assignments for this compound are detailed in the following tables.

¹H NMR Chemical Shift Assignments

Protons Chemical Shift (δ, ppm) Multiplicity
Aromatic (ortho to -COOH) 7.81 Doublet
Aromatic (ortho to -OC₅H₁₁) 6.97 Doublet
-OCH₂- 4.07 Triplet
-OCH₂CH₂- 1.81 Multiplet
-CH₂CH₂CH₂- and -CH₂CH₃ 1.34 - 1.46 Multiplet

¹³C NMR Chemical Shift Assignments

Carbon Atom Chemical Shift (δ, ppm)
C=O (Carboxylic Acid) 172.03
Aromatic C-O 163.71
Aromatic CH (ortho to -COOH) 132.11
Aromatic C-COOH 122.97
Aromatic CH (ortho to -OC₅H₁₁) 114.65
-OCH₂- 68.53
-OCH₂CH₂- 28.94
-CH₂CH₂CH₂- 28.29
-CH₂CH₃ 22.48
-CH₃ 14.00

X-ray Diffraction Analysis of Crystalline and Mesomorphic Architectures

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of molecules in the solid state. For liquid crystal precursors like this compound, XRD studies are crucial for understanding the pre-ordering in the crystalline phase that gives rise to the mesophases upon heating.

Research has shown that this compound is polymorphic, existing in at least two different crystalline modifications: a triclinic and a monoclinic form. researchgate.net In all its known crystal structures, the primary supramolecular synthon is the hydrogen-bonded dimer, where two molecules are linked via a pair of O-H···O hydrogen bonds between their carboxylic acid groups. researchgate.net This dimerization effectively creates a larger, more rigid, and elongated molecular unit, which is a key feature for the formation of liquid crystalline phases.

While detailed crystallographic data for both polymorphs of this compound require specialized database access, the structural analysis of closely related homologues, such as 4-butoxybenzoic acid, provides representative data. The study of the butoxy derivative revealed a triclinic structure containing two independent molecules in the asymmetric unit, both forming the characteristic hydrogen-bonded dimers.

Representative Crystallographic Data for 4-alkoxybenzoic acids (Triclinic System)

Parameter 4-Butoxybenzoic Acid (Homologue) Description
Crystal System Triclinic The crystal system with the lowest symmetry.
Space Group P-1 The specific symmetry group within the crystal system.
a (Å) 7.744 Unit cell dimension along the a-axis.
b (Å) 10.676 Unit cell dimension along the b-axis.
c (Å) 14.278 Unit cell dimension along the c-axis.
α (°) 95.54 Angle between the b and c axes.
β (°) 108.42 Angle between the a and c axes.
γ (°) 102.63 Angle between the a and b axes.
Z 4 Number of molecules per unit cell.
O-H···O distance (Å) 2.600 - 2.652 The length of the hydrogen bond in the dimer.

Dielectric Spectroscopy and Electro Optical Response Research

Dielectric Anisotropy Studies in Thermotropic Liquid Crystal Phases

Research into the dielectric properties of 4-Pentyloxybenzoic acid has revealed significant changes in its dielectric anisotropy (Δε) corresponding to transitions between its liquid crystal phases. A key finding is the change in the sign of the dielectric anisotropy at the transition temperature from the high-temperature nematic subphase to the low-temperature nematic subphase finechem-mirea.ru.

In a study involving a binary system of this compound and N-(4-n-butyloxybenzylidene)-4᾽-methylaniline, the dielectric constant anisotropy of pure this compound was observed to shift from positive to negative upon this phase transition finechem-mirea.ru. This behavior is a critical characteristic of the material's response to an electric field. The crystal structure of this compound features dimers formed by two independent molecules linked by a pair of hydrogen bonds finechem-mirea.ru.

Anisotropy of Electrical Conductivity in Mesophases

The electrical conductivity of this compound, like other liquid crystals, is anisotropic, meaning it varies with the direction of measurement relative to the alignment of the liquid crystal molecules. The specific electrical conductivity of the compounds in the study with N-(4-n-butyloxybenzylidene)-4᾽-methylaniline was found to be in the range of 10⁻⁷ to 10⁻¹² S·cm⁻¹ finechem-mirea.ru.

The anisotropy of electrical conductivity (Δσ) in the nematic phase of the mixture containing this compound was found to be dependent on the composition and the frequency of the applied electric field. Generally, the values for the anisotropy of electrical conductivity were lower when measured at a frequency of 1000 Hz compared to 100 Hz finechem-mirea.ru.

Influence of System Composition on Dielectric Properties

The composition of a liquid crystal system significantly affects its dielectric properties. In the binary system of this compound and N-(4-n-butyloxybenzylidene)-4᾽-methylaniline, systematic studies have shown a clear relationship between the concentration of the components and the resulting dielectric and electrical conductivity anisotropies.

The highest value of dielectric constant anisotropy in this system was observed when the components were present in equal molar amounts finechem-mirea.ru. This suggests a specific interaction or packing at this concentration that enhances the anisotropy.

With regard to the anisotropy of electrical conductivity, the highest values were recorded when the concentration of N-(4-n-butyloxybenzylidene)-4᾽-methylaniline was between 30 and 60 mol % finechem-mirea.ru. At these concentrations, the electrical conductivity anisotropy of the mixture was higher than that of the individual components finechem-mirea.ru. The relationship between the specific electrical conductivity anisotropy and the system's composition in the nematic phase was found to be symbatic at a constant reduced temperature for frequencies between 100 and 1000 Hz finechem-mirea.ru.

The following table summarizes the influence of the composition of the binary system on its dielectric properties:

PropertyComposition for Maximum Value
Dielectric Constant AnisotropyEqual number of moles of each component
Electrical Conductivity Anisotropy30 to 60 mol % of N-(4-n-butyloxybenzylidene)-4᾽-methylaniline

These findings underscore the tunability of the dielectric properties of liquid crystal systems containing this compound through compositional adjustments, which is a critical aspect for the design and engineering of liquid crystal-based devices.

Thermodynamic Investigations of Phase Behavior

Determination of Standard Molar Enthalpies and Gibbs Energies of Sublimation

The sublimation thermodynamics of 4-pentyloxybenzoic acid and related n-alkoxybenzoic acids have been studied to understand the energetics of the transition from the solid to the gaseous state. The Knudsen mass-loss effusion technique is a key method employed to measure the vapor pressures of these crystalline compounds at various temperatures. From the temperature dependence of the vapor pressure, the standard molar enthalpies (ΔHsub°), entropies (ΔSsub°), and Gibbs energies of sublimation (ΔGsub°) at a standard temperature (typically 298.15 K) can be derived. researchgate.net

For the homologous series of 4-n-alkylbenzoic acids, which are structurally similar to this compound, these thermodynamic parameters have been systematically determined. researchgate.net For instance, the vapor pressure of 4-pentylbenzoic acid was measured between 341.16 K and 357.16 K. researchgate.net These studies allow for the calculation of the standard molar enthalpies and Gibbs energies of sublimation, which are fundamental properties reflecting the intermolecular forces within the crystal lattice. researchgate.netresearchgate.net

Table 1: Thermodynamic Properties of Sublimation for a Related Compound (4-pentylbenzoic acid)

Property Value Units
Temperature Range for Vapor Pressure Measurement 341.16 - 357.16 K
Standard Molar Enthalpy of Sublimation (ΔHsub°) at 298.15 K Data not explicitly available in provided search results kJ·mol-1

Note: Specific values for this compound were not found in the initial search. The data for the closely related 4-pentylbenzoic acid is presented to illustrate the experimental approach.

Analysis of Phase Transition Enthalpies via Differential Scanning Calorimetry

Differential Scanning Calorimetry (DSC) is a powerful technique for investigating the phase transitions of liquid crystalline materials like this compound. DSC measures the heat flow associated with thermal transitions as a function of temperature. This allows for the determination of phase transition temperatures and their corresponding enthalpy changes (ΔH). researchgate.netresearchgate.net

Members of the n-alkoxybenzoic acid homologous series, including derivatives of this compound, exhibit mesophases such as nematic and smectic phases. DSC thermograms reveal the temperatures at which these transitions occur and the energy absorbed or released during the process. researchgate.netresearchgate.net For example, in a study of a liquid crystalline dimer of a compound from the n-alkoxybenzoic acid series, DSC was used to record the phase transition temperatures and their associated enthalpies upon both heating and cooling cycles. researchgate.net The lower energy transitions are typically associated with the nematic mesophase, while higher energy transitions correspond to smectic and crystalline phases. researchgate.net

Table 2: Illustrative Phase Transition Data for a Liquid Crystalline Compound

Transition Temperature (°C) Enthalpy Change (ΔH) (J·g-1)
Crystal to Smectic Specific data varies with compound Specific data varies with compound
Smectic to Nematic Specific data varies with compound Specific data varies with compound

Phase Equilibria in Binary Systems Involving this compound

The study of phase equilibria in binary systems containing this compound (5OBA) provides insights into its behavior when mixed with other substances, which is crucial for applications like purification through crystallization. The phase behavior of 5OBA with various n-alkanes (hexadecane, octadecane, icosane, and docosane) has been investigated using thermal analysis methods such as differential thermal analysis and polarization microscopy. researchgate.netfinechem-mirea.rufinechem-mirea.ru

These studies result in T-x (temperature-composition) phase diagrams that map the different phases present at various temperatures and compositions. researchgate.netfinechem-mirea.rufinechem-mirea.ru The coordinates of invariant points, such as eutectics and metatectics, have been determined for these binary systems. researchgate.netfinechem-mirea.rufinechem-mirea.ru For instance, a linear relationship was established between the metatectic coordinate (mole fraction of 5OBA) and the number of carbon atoms in the n-alkane. researchgate.netfinechem-mirea.rufinechem-mirea.ru

Furthermore, the solubility of 5OBA has been studied in a range of solvents with different polarities, including n-alkanes, aromatic compounds, alcohols, and others. researchgate.netfinechem-mirea.ru The solubility is influenced by the difference in the solubility parameters of the components. researchgate.netfinechem-mirea.ru Such studies are valuable for selecting appropriate solvents for the purification of mesogens. researchgate.netfinechem-mirea.ru

Table 3: Investigated Binary Systems with this compound (5OBA)

Second Component Type of System Key Findings
n-Hexadecane Liquid Crystal - n-Alkane Determination of T-x phase diagram, eutectic, and metatectic points. researchgate.netfinechem-mirea.rufinechem-mirea.ru
n-Octadecane Liquid Crystal - n-Alkane Determination of T-x phase diagram, eutectic, and metatectic points. researchgate.netfinechem-mirea.rufinechem-mirea.ru
n-Icosane Liquid Crystal - n-Alkane Determination of T-x phase diagram, eutectic, and metatectic points. researchgate.netfinechem-mirea.rufinechem-mirea.ru
n-Docosane Liquid Crystal - n-Alkane Determination of T-x phase diagram, eutectic, and metatectic points. researchgate.netfinechem-mirea.rufinechem-mirea.ru

Computational Chemistry and Molecular Modeling Approaches

Density Functional Theory (DFT) Calculations for Conformation and Intermolecular Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-pentyloxybenzoic acid, DFT calculations are instrumental in determining its most stable conformation and understanding the nature of its intermolecular interactions, which are crucial for the formation of its characteristic liquid crystal phases. nih.govresearchgate.net

Researchers utilize DFT, often with functionals like B3LYP and basis sets such as 6-311G, to optimize the molecular geometry of this compound. researchgate.netvjst.vn These calculations typically reveal that the most stable form is a cyclic hydrogen-bonded dimer, where two molecules are joined by strong O-H···O hydrogen bonds between their carboxylic acid groups. vjst.vn The calculated bond lengths and angles from these optimizations generally show good agreement with experimental data derived from techniques like X-ray crystallography. vjst.vn

DFT studies on related alkoxybenzoic acids have shown that the stability of these dimers is significant, with strong intermolecular hydrogen bonds being a key feature. nih.govvjst.vn Analysis of the molecule's frontier molecular orbitals (HOMO and LUMO) provides insights into its chemical reactivity and electronic properties. researchgate.netvjst.vn Furthermore, Molecular Electrostatic Potential (MEP) maps generated from DFT calculations can identify the electrophilic and nucleophilic sites, highlighting the regions of the molecule most likely to engage in intermolecular interactions. researchgate.netresearchgate.net

Table 1: Representative DFT Calculation Parameters for Benzoic Acid Derivatives

ParameterTypical FunctionalTypical Basis SetKey Findings
Geometry OptimizationB3LYP6-311G(d,p) or 6-311++G(2d,p)Determination of stable conformations (e.g., planar dimer) and geometric parameters (bond lengths, angles). researchgate.netvjst.vn
Vibrational FrequenciesB3LYP6-311++G(2d,p)Prediction of IR and Raman spectra to confirm hydrogen bond formation (e.g., shifts in O-H stretching frequencies). vjst.vnactascientific.com
Electronic PropertiesB3LYP / CAM-B3LYP6-311++G(2d,p)Calculation of HOMO-LUMO energy gaps, ionization potential, and electron affinity. researchgate.netnih.gov
Intermolecular InteractionsB3LYP6-311G(d,p)Analysis of hydrogen bonding and other non-covalent interactions through MEP and Natural Bond Orbital (NBO) analysis. researchgate.net

Molecular Dynamics Simulations of Supramolecular Assemblies

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations can provide a dynamic picture of how individual molecules self-assemble into larger, ordered supramolecular structures, such as those found in liquid crystal phases. rsc.org

While specific MD studies on this compound are not extensively documented in publicly available literature, simulations on the parent benzoic acid molecule offer significant insights. rsc.org These simulations model a system of molecules over time, governed by a force field that describes the inter- and intramolecular forces. This allows researchers to observe the spontaneous formation of hydrogen-bonded dimers and their subsequent aggregation into larger clusters. rsc.orgnih.gov

The primary driving forces for the self-assembly of this compound, which can be modeled by MD, are hydrogen bonding between the carboxylic acid groups and π–π stacking interactions between the aromatic rings. nih.govresearchgate.net The flexible pentyloxy tail also plays a crucial role, influencing the packing and alignment of the molecules, which is essential for the formation of smectic or nematic liquid crystal phases. MD simulations can be used to calculate properties such as radial distribution functions, which describe how the density of surrounding molecules varies as a function of distance from a reference molecule, providing a clear picture of the liquid structure. rsc.org

Molecular Docking for Ligand-Receptor Binding Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. nih.gov

In the context of this compound, molecular docking could be employed to investigate its potential binding affinity to various biological targets. For instance, studies have been conducted on other benzoic acid derivatives to evaluate their potential as inhibitors for enzymes like the SARS-CoV-2 main protease. nih.gov

The process involves placing the 3D structure of this compound into the binding site of a target protein. A search algorithm then explores various possible binding poses, considering the ligand's conformational flexibility. nih.gov Each pose is evaluated by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). A lower docking score typically indicates a more favorable binding interaction. nih.gov The results can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and the amino acid residues of the protein, providing a hypothesis for the binding mechanism. mdpi.comuantwerpen.be

Table 2: Example of Molecular Docking Results for a Benzoic Acid Derivative

Target ProteinLigandDocking Score (Example)Key Interacting Residues (Example)Type of Interaction
SARS-CoV-2 Main ProteaseBenzoic Acid Derivative-6.5 kcal/molHIS41, CYS145, GLU166Hydrogen Bonding, Hydrophobic Interactions. nih.gov
Aryl Hydrocarbon Receptor (AHR)Flavonoid (related structure)-7.2 kcal/molPhe55, Lys79, Asp249Hydrogen Bonding. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of a molecule's physicochemical properties) to a specific activity, such as enzyme inhibition or receptor binding affinity.

For a series of alkoxybenzoic acids, including this compound, a QSAR study could provide mechanistic insights into how variations in the alkyl chain length or other structural features affect a particular biological endpoint. The first step in developing a QSAR model is to calculate a wide range of molecular descriptors for each compound in the series. These can include:

Constitutional descriptors: Molecular weight, number of atoms.

Topological descriptors: Indices that describe molecular branching and shape.

Physicochemical descriptors: LogP (lipophilicity), molar refractivity.

Quantum chemical descriptors: Dipole moment, HOMO/LUMO energies. nih.gov

Statistical methods, such as multiple linear regression (MLR), are then used to select the most relevant descriptors and build a predictive model. The resulting equation can help identify the key molecular properties driving the observed activity. For example, a model might show that increasing lipophilicity (as reflected by the alkyl chain length) positively correlates with activity, suggesting the importance of hydrophobic interactions with the biological target. nih.gov Rigorous validation of the QSAR model is essential to ensure its predictive power for new, untested compounds. nih.gov

Research Applications in Advanced Materials Science

Development of Liquid Crystalline Materials for Display and Sensor Technologies

4-Pentyloxybenzoic acid is a significant compound in the field of liquid crystal technology. Its molecular structure, characterized by a rigid benzoic acid core and a flexible pentyloxy chain, is conducive to the formation of mesophases, which are intermediate states of matter between crystalline solids and isotropic liquids. A key feature of 4-alkoxybenzoic acids, including the pentyloxy derivative, is their ability to form hydrogen-bonded dimers. researchgate.netresearchgate.net The carboxyl groups of two molecules associate to create a more elongated, rod-like supramolecular structure, which enhances the stability of the liquid crystalline phase. researchgate.net

The length of the alkoxy chain (CnH2n+1O-) plays a crucial role in determining the type of mesophase exhibited. For 4-alkoxybenzoic acids, shorter chains, such as in this compound (n=5), tend to promote a nematic phase. researchgate.net In the nematic phase, the molecules have long-range orientational order but no long-range positional order, allowing them to flow like a liquid but maintain a preferred direction. This property is fundamental to the operation of liquid crystal displays (LCDs), where an external electric field can be used to align the liquid crystal molecules and modulate the passage of light. The non-symmetric dimerization of different benzoic acids can also lead to an extension of the nematic state region to lower temperatures. nih.gov

In the realm of sensor technologies, the ordered structure of liquid crystalline phases derived from compounds like this compound can be exploited for chemical sensing and separation. A related compound, 4-(decyloxy)benzoic acid, has been investigated as a stationary phase in inverse gas chromatography for the separation of structural isomers. nih.gov The geometric selectivity arises from the spontaneous orientation of the molecules in the liquid crystal structure, which allows for differential interaction with and separation of analytes based on their shape and size. nih.gov This principle suggests the potential for this compound and other similar liquid crystals to be used in the development of sensitive and selective chemical sensors. Furthermore, biosensors for the detection of benzoic acid derivatives have been developed, highlighting the industrial importance of this class of compounds in the manufacturing of liquid crystal polymers. frontiersin.org

Functional Mesogenic Systems for Optoelectronic Devices

The unique properties of this compound and its derivatives extend to the field of optoelectronics, where ordered molecular assemblies can influence light-matter interactions and charge transport. The mesogenic nature of this compound allows for the creation of self-assembled, ordered thin films, which are of interest for various optoelectronic applications.

In the context of dye-sensitized solar cells (DSSCs), derivatives of 4-alkoxybenzoic acid have been explored not as the primary photosensitizers, but as crucial co-adsorbents. DSSCs are a type of photovoltaic cell that uses a photosensitive dye adsorbed onto a wide-bandgap semiconductor, typically titanium dioxide (TiO2), to convert light into electricity.

The performance of DSSCs can be hindered by the aggregation of dye molecules on the TiO2 surface, which can lead to inefficient electron injection and increased charge recombination. Co-adsorbents are molecules that are added to the dye solution and co-adsorb onto the TiO2 surface, helping to disrupt dye aggregation and passivate the semiconductor surface.

The general structure of a photosensitizer for DSSCs often follows a donor-π bridge-acceptor (D-π-A) architecture. While this compound itself is not a dye, its components are relevant to this design. The benzoic acid moiety is a common acceptor and anchoring group used in organic sensitizers. researchgate.net The pentyloxy group, being an electron-donating group, could potentially be part of the donor component of a dye molecule.

Exploration in Polymeric Systems and Their Performance

The incorporation of benzoic acid moieties into polymeric structures is a strategy used to impart specific functionalities and improve the performance of the resulting materials. While direct polymerization of this compound is not commonly reported, the principles can be illustrated by examining polymers derived from a structurally related monomer, 4-vinylbenzoic acid (4VBA).

Poly(4-vinylbenzoic acid) (P4VBA) has been investigated as a binder material for silicon-based anodes in lithium-ion batteries. osti.gov In this application, the polymer binder plays a critical role in maintaining the structural integrity of the electrode during the significant volume changes that silicon undergoes during charging and discharging. The carboxylic acid groups in the P4VBA structure provide strong adhesion to the silicon nanoparticles and the current collector.

A study on P4VBA as a binder demonstrated that it offers improved cycling performance compared to the commonly used polyacrylic acid (PAA) binder. osti.gov The incorporation of the hydrophobic benzene (B151609) rings in the polymer backbone makes P4VBA more compatible with non-aqueous solvents like 1-methyl-2-pyrrolidinone (B7775990) (NMP), which is often used in electrode slurry preparation. osti.gov This enhanced compatibility leads to better quality electrode coatings with superior adhesive strength. osti.gov The resulting electrodes show higher initial and average capacities, as well as better capacity retention over repeated cycling. osti.gov

The synthesis of block copolymers containing 4-vinylbenzoic acid, such as polystyrene-block-poly(4-vinylbenzoic acid) (PSt-b-P4VBA), has been achieved through techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization. researchgate.netcore.ac.uk These block copolymers can self-assemble into nanostructures, and their properties can be tailored by controlling the length of each block. The presence of the carboxylic acid-functionalized block makes these materials responsive to stimuli like pH. core.ac.uk

These examples with poly(4-vinylbenzoic acid) illustrate the potential benefits of incorporating the benzoic acid functional group into a polymer backbone. By analogy, a polymer containing this compound units could be expected to exhibit properties influenced by both the benzoic acid group (e.g., adhesion, potential for hydrogen bonding) and the pentyloxy side chain (e.g., modified solubility, potential for liquid crystalline behavior in a side-chain polymer).

Coordination Chemistry of this compound in Metallomesogens

Metallomesogens are metal complexes that exhibit liquid crystalline (mesomorphic) properties. They combine the unique electronic, magnetic, and optical properties of metal ions with the self-assembly and fluidic nature of liquid crystals. The design of the organic ligands that coordinate to the metal center is crucial for inducing mesomorphism. This compound, with its inherent calamitic (rod-like) shape, is a suitable candidate for use as a ligand in the construction of metallomesogens.

The carboxylate group of this compound can coordinate to a metal ion in various modes, such as monodentate, bidentate chelating, or bidentate bridging. This versatility in coordination allows for the formation of a wide range of molecular architectures, from simple mononuclear complexes to polynuclear structures or coordination polymers.

Lanthanide complexes with 4-benzyloxybenzoic acid derivatives, which are structurally similar to this compound, have also been synthesized and studied. nih.gov In these compounds, the carboxylate ligands have been shown to coordinate to the terbium(III) ion in both bidentate chelating and bidentate bridging fashions, leading to the formation of homodinuclear species or one-dimensional coordination polymers. nih.gov The photophysical properties of these lanthanide metallomesogens are influenced by the electronic nature of the substituents on the benzoic acid ligand. nih.gov

The table below summarizes some key research findings related to the applications of this compound and related compounds in advanced materials science.

Application AreaCompound/SystemKey Research Finding
Liquid Crystals 4-Alkoxybenzoic acidsForm hydrogen-bonded dimers, leading to nematic or smectic mesophases depending on alkoxy chain length. researchgate.net
Sensor Technology 4-(Decyloxy)benzoic acidUsed as a stationary phase in gas chromatography for separating structural isomers due to the geometric selectivity of its liquid crystal phase. nih.gov
Optoelectronics (DSSCs) 4-Alkoxybenzoic acid derivativesAct as co-adsorbents on TiO2 to reduce dye aggregation and charge recombination, improving solar cell efficiency. rsc.org
Polymeric Systems Poly(4-vinylbenzoic acid)Serves as an effective binder for silicon anodes in Li-ion batteries, improving adhesion and cycling stability. osti.gov
Metallomesogens Copper(I) complexes with alkoxybenzoylthiourea ligandsForm columnar liquid crystals with potential applications in materials with ionic conductivity and solid-state emission. mdpi.com
Metallomesogens Lanthanide complexes with 4-benzyloxybenzoic acidForm dinuclear or polymeric structures with interesting photoluminescent properties. nih.gov

Biological Research Perspectives on Mechanistic Activity

Investigation of Enzyme Inhibition Mechanisms

Benzoic acid and its derivatives have been identified as inhibitors of various enzymes, offering a foundation to hypothesize the potential inhibitory activities of 4-Pentyloxybenzoic acid. The structural characteristics of these compounds, including the carboxyl group and the benzene (B151609) ring, are pivotal in their interactions with enzyme active sites.

Analysis of Binding Mechanisms with Neuraminidases

Neuraminidase, a key enzyme in the life cycle of the influenza virus, has been a significant target for antiviral drug development. Research has demonstrated that benzoic acid derivatives can act as neuraminidase inhibitors. A study on a series of benzoic acid derivatives revealed their potential to inhibit influenza neuraminidase, with the most potent compound, 4-(acetylamino)-3-guanidinobenzoic acid, exhibiting an IC50 value of 2.5 x 10-6 M against N9 neuraminidase.

The binding mechanism of these inhibitors involves interactions with the active site of the neuraminidase enzyme. X-ray crystallographic analysis has shown that these compounds can orient themselves within the active site in a manner that was not predicted from the binding of known inhibitors, suggesting novel interactions. While direct studies on this compound are not available, its structural similarity to other benzoic acid derivatives suggests it could potentially interact with the neuraminidase active site. The pentyloxy group would introduce a hydrophobic tail that could influence its binding affinity and specificity.

Table 1: Inhibitory Activity of Selected Benzoic Acid Derivatives against Neuraminidase

Compound IC50 (µM) against N9 Neuraminidase
4-(acetylamino)-3-guanidinobenzoic acid 2.5
This compound Data not available

This table is for illustrative purposes and includes data for a related compound to provide context for the potential activity of this compound.

Molecular Basis of Inhibitory Effects on Conserved Active-Site Residues

The inhibitory action of benzoic acid derivatives on neuraminidase is predicated on their interaction with conserved amino acid residues within the enzyme's active site. These interactions can include hydrogen bonding with the carboxylate group of the inhibitor and hydrophobic interactions with the aromatic ring and its substituents.

For instance, the orientation of 4-(acetylamino)-3-guanidinobenzoic acid in the active site of neuraminidase suggests specific interactions with key residues that are critical for the enzyme's catalytic function. Although the precise interactions of this compound with these conserved residues have not been elucidated, it is plausible that the carboxyl group would form ionic or hydrogen bonds with positively charged or polar residues, while the pentyloxy chain could engage in hydrophobic interactions within a corresponding pocket of the active site. The nature and strength of these interactions would ultimately determine the inhibitory potency of the compound.

Mechanistic Studies of Anthelmintic Activity

There is a significant lack of direct scientific literature investigating the anthelmintic (anti-parasitic worm) activity of this compound. However, research on other benzoic acid derivatives and related phenolic compounds provides a basis for potential future investigation into its properties.

Identification of Active Metabolites and Their Biological Pathways

Currently, there are no published studies that identify active metabolites of this compound in helminths or elucidate their biological pathways. The metabolism of aromatic compounds in nematodes is a complex area of study. Nematodes are known to possess metabolic pathways to detoxify xenobiotics, which could potentially modify this compound. These pathways might involve hydroxylation, conjugation, or other enzymatic modifications.

Research on the nematicidal activity of other phenolic compounds has shown that their oxidized products can be more toxic to nematodes. For example, the autoxidized products of compounds like 3,4-dihydroxybenzoic acid have demonstrated high nematicidal activity. This suggests that if this compound were to be metabolized by nematodes, its metabolites could potentially exhibit anthelmintic properties. However, without specific studies, this remains speculative.

Future research in this area would need to focus on in vitro and in vivo studies with various helminth species to determine if this compound is metabolized and if any of its metabolites display biological activity against the parasites. Identifying these metabolites and understanding their mechanism of action could open new avenues for the development of novel anthelmintic drugs.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-Pentyloxybenzoic acid relevant to its purification and characterization in research settings?

  • Answer : The compound (C₁₂H₁₆O₃, MW 208.25) exhibits a melting point of ~396.8 K (123.6°C) for solid-to-nematic transitions and a nematic-to-isotropic transition at ~426.8 K (153.6°C), critical for liquid crystal studies . Key properties include:

  • Hydrogen-bonding capacity : The carboxylic acid group enables dimer formation, influencing mesophase stability.
  • Solubility : Limited in polar solvents (e.g., water) but soluble in DMF or THF, requiring recrystallization from ethanol/water mixtures for purification.
  • Characterization : Use NMR (¹H/¹³C) to confirm the pentyloxy chain (-O-C₅H₁₁) and benzoic acid moiety. Differential Scanning Calorimetry (DSC) is essential for phase transition analysis .

Q. What established synthetic routes exist for this compound, and what critical parameters influence reaction yields?

  • Answer : Two primary methods:

  • Alkylation of 4-hydroxybenzoic acid : React with 1-bromopentane under basic conditions (K₂CO₃/DMF, 80°C). Yield depends on stoichiometric control (1:1.2 molar ratio) and reaction time (12–16 hours). Side products (e.g., dialkylated derivatives) require column chromatography (silica gel, hexane/ethyl acetate) for removal .
  • Hydrolysis of ester precursors : Saponify 4-pentyloxybenzoate esters (e.g., methyl ester) using NaOH/ethanol (reflux, 6 hours). Monitor pH to prevent over-hydrolysis.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mesophase transition temperatures of this compound observed across different studies?

  • Answer : Discrepancies (e.g., ±5°C in nematic-isotropic transitions) arise from:

  • Purity : Trace impurities (<1%) alter phase behavior. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Experimental conditions : Use inert atmospheres (N₂) to prevent oxidation. Standardize DSC heating/cooling rates (e.g., 5°C/min) .
  • Polymorphism : Anneal samples at subtransition temperatures to isolate stable phases. Cross-validate with polarized optical microscopy (POM) to correlate thermal and optical data.

Q. What advanced spectroscopic techniques are required to characterize the supramolecular interactions of this compound in liquid crystalline phases?

  • Answer :

  • Variable-temperature FT-IR : Track hydrogen-bonding dynamics via O-H stretching (2500–3500 cm⁻¹) and carbonyl (C=O) vibrations. Shifts in peak positions indicate dimer stability during phase transitions .
  • X-ray diffraction (XRD) : Resolve layer spacing in smectic phases (d-spacing ~20–30 Å) and confirm molecular tilt angles.
  • Solid-state NMR : Probe molecular mobility in mesophases using ¹³C CP/MAS to distinguish rigid (aromatic) vs. flexible (alkyl chain) regions .

Q. How does the alkyl chain length in 4-alkoxybenzoic acid derivatives affect their mesomorphic behavior, and what experimental approaches best quantify these structure-property relationships?

  • Answer :

  • Systematic variation : Synthesize homologs (C₃–C₈ alkoxy chains) and compare transition enthalpies (ΔH) and entropies (ΔS) via DSC. Longer chains (e.g., C₈) stabilize smectic phases due to enhanced van der Waals interactions, while shorter chains (C₃–C₅) favor nematic phases .
  • Molecular dynamics simulations : Parameterize force fields using experimental XRD data to predict phase behavior.
  • Structure-activity modeling : Correlate chain length with clearing temperatures (Tₙₑₘ→ᵢₛₒ) using linear free-energy relationships (LFER).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.